molecular formula C22H20N2O3S B2566290 7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105219-90-6

7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2566290
CAS RN: 1105219-90-6
M. Wt: 392.47
InChI Key: BEFQCQQBBCVUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which have been shown to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Antitumor and Antiproliferative Activities

The synthesis and evaluation of thieno[3,2-d]pyrimidin-4(3H)-one derivatives have demonstrated significant antitumor and antiproliferative activities. These compounds have been studied for their potential against various cancer cells, with some showing inhibitory effects on tumor growth. The investigation into these derivatives stems from their ability to interfere with cellular mechanisms critical for cancer cell survival and proliferation. For example, some derivatives have been found to inhibit dihydrofolate reductase, a key enzyme in the folate pathway, which is essential for DNA synthesis and cell division in cancer cells (Grivsky et al., 1980).

Antimicrobial and Antifungal Properties

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have also been synthesized to explore their antimicrobial and antifungal properties. Studies have shown that these compounds exhibit significant activity against various Gram-positive and Gram-negative bacteria, as well as against yeast-like fungi. This indicates their potential use in developing new antibiotics and antifungal agents. The structural modification of these molecules can lead to compounds with enhanced activity and lower toxicity, making them promising candidates for further drug development (Kahveci et al., 2020).

Kinase Inhibition for Therapeutic Applications

The structural analysis and synthesis of specific thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown their potential as inhibitors of certain kinases, such as CLK1 and DYRK1A. These kinases are involved in various cellular processes, including cell cycle regulation and neuronal development. Inhibitors targeting these kinases could have therapeutic applications in diseases where these enzymes are dysregulated, such as cancer and neurodegenerative disorders (Guillon et al., 2013).

Anti-HIV Activity

Research into thieno[3,2-d]pyrimidin-4(3H)-one derivatives has also extended into the field of antiviral therapy, with some compounds showing activity against the Human Immunodeficiency Virus (HIV). The design and synthesis of these molecules aim to discover new agents that can inhibit viral replication, offering potential new treatments for HIV/AIDS (Novikov et al., 2004).

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-14-5-4-6-15(9-14)11-24-13-23-20-17(12-28-21(20)22(24)25)16-7-8-18(26-2)19(10-16)27-3/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFQCQQBBCVUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.